molecular formula C15H22N6O2S B6759808 N-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine

N-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine

Cat. No.: B6759808
M. Wt: 350.4 g/mol
InChI Key: NGXJGMBMNLZOQI-UHFFFAOYSA-N
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Description

N-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine is a complex organic compound that features a piperidine ring, an imidazole ring, and a pyridazine ring

Properties

IUPAC Name

N-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2S/c1-12(2)20-10-15(16-11-20)24(22,23)21-8-5-13(6-9-21)18-14-4-3-7-17-19-14/h3-4,7,10-13H,5-6,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXJGMBMNLZOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Imidazole Ring: The imidazole ring is introduced via condensation reactions involving appropriate aldehydes or ketones.

    Sulfonylation: The sulfonyl group is added to the imidazole ring using sulfonyl chlorides under basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is constructed through cyclization reactions involving hydrazine derivatives.

    Final Coupling: The final compound is obtained by coupling the piperidine, imidazole, and pyridazine intermediates under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and automated synthesis equipment.

Chemical Reactions Analysis

N-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of imidazole or pyridazine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its pharmacophoric features and biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Research: It is used in studies to understand its mechanism of action and interactions with biological targets.

    Chemical Biology: The compound serves as a tool to probe biological pathways and molecular targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds with a piperidine ring, which are known for their wide range of biological activities.

    Imidazole Derivatives: Compounds containing an imidazole ring, often used in antifungal and anticancer drugs.

    Pyridazine Derivatives: Compounds with a pyridazine ring, which have applications in medicinal chemistry.

The uniqueness of this compound lies in its combination of these three rings, providing a distinct set of pharmacophoric features and biological activities.

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